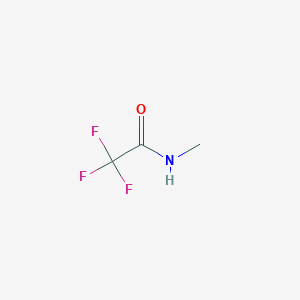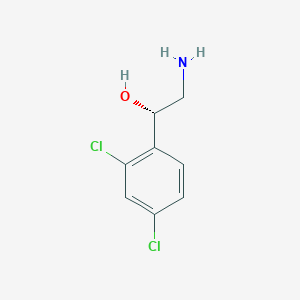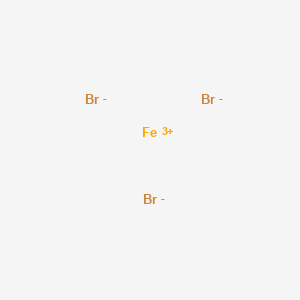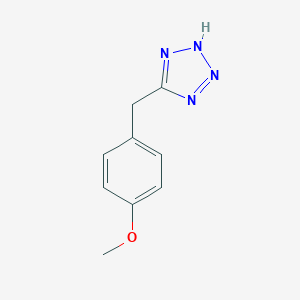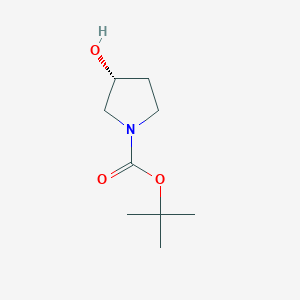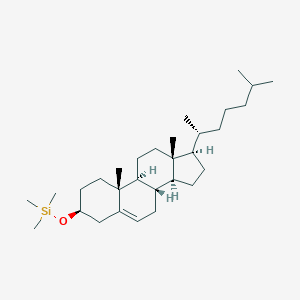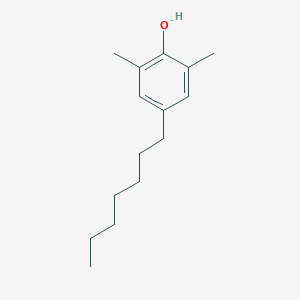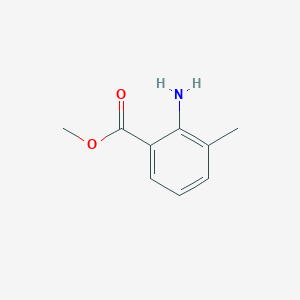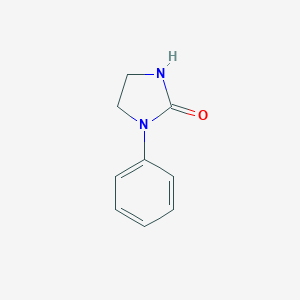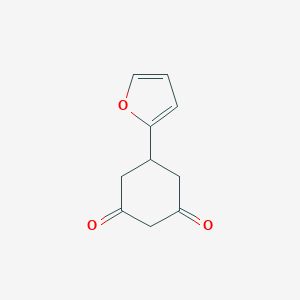
5-(2-Furyl)cyclohexane-1,3-dione
Übersicht
Beschreibung
5-(2-Furyl)cyclohexane-1,3-dione is a compound of interest in the field of organic chemistry due to its potential as a building block for the synthesis of various organic and heterocyclic compounds. The furyl group attached to the cyclohexanedione moiety offers a unique reactivity profile that can be exploited in synthetic pathways to create complex molecular architectures.
Synthesis Analysis
The synthesis of related compounds, such as 5-(trifluoromethyl)cyclohexane-1,3-dione, has been demonstrated to be straightforward, involving the reaction of a precursor with cerium(IV)ammonium nitrate (CAN) in methanol . Although the specific synthesis of 5-(2-Furyl)cyclohexane-1,3-dione is not detailed in the provided papers, similar methodologies could potentially be applied, with adjustments to incorporate the furyl group.
Molecular Structure Analysis
The molecular structure of 5-(2-Furyl)cyclohexane-1,3-dione is characterized by the presence of a furyl group, which is a five-membered aromatic ring containing oxygen, attached to a cyclohexanedione ring system. This structure is likely to exhibit interesting electronic and steric properties due to the conjugation between the furyl ring and the diketone functionality. The related compounds synthesized in the studies show the potential for the formation of diastereoisomers, indicating that the stereochemistry of such compounds is an important consideration .
Chemical Reactions Analysis
The reactivity of 5-(2-Furyl)cyclohexane-1,3-dione can be inferred from the reactions of similar compounds. For instance, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes ring-opening reactions with cyclic secondary amines to afford various products, depending on the amine used . The formation of stable cyclopentenyl derivatives upon treatment with hydrobromic acid suggests that 5-(2-Furyl)cyclohexane-1,3-dione could also participate in cyclization reactions under acidic conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(2-Furyl)cyclohexane-1,3-dione are not explicitly discussed in the provided papers, the properties of structurally similar compounds can offer some insights. The presence of the furyl group is likely to influence the compound's boiling point, melting point, and solubility in various solvents. The diketone moiety could also engage in hydrogen bonding, affecting its solubility and reactivity. The trifluoromethyl analogs are described as highly functionalized reactive intermediates, suggesting that 5-(2-Furyl)cyclohexane-1,3-dione may also serve as a versatile intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
5-(2-Furyl)cyclohexane-1,3-dione and its derivatives are explored for their unique chemical properties. For instance, studies have shown that these compounds can undergo various chemical transformations. One study demonstrated the ring-opening reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, leading to the formation of stable cyclopentenyl-4H-1,3-dioxine hydrobromides (Šafár̆ et al., 2000). Another study explored the formation of N-substituted decahydroacridine-1,8-diones from α-R-methylenebiscyclohexane-1,3-diones, highlighting the versatility of these compounds in different solvents (Николаева et al., 2013).
Application in Organic Synthesis
Some derivatives of 5-(2-Furyl)cyclohexane-1,3-dione have been synthesized for specific applications. For instance, the synthesis of 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and related compounds has been reported, demonstrating the usefulness of these derivatives in the synthesis of complex organic molecules (Narayanan et al., 1971).
Biological Activity Studies
Significant research has been conducted on the biological activities of 5-(2-Furyl)cyclohexane-1,3-dione derivatives. A study focused on the in silico and in vitro anticancer activity for synthesized cyclohexane-1,3-dione derivatives, revealing potential in antimicrobial and breast cancer treatment (Chinnamanayakar et al., 2019). Another study on cyclohexane-1,3-dione derivatives showcased their diverse range of biological activities, including antimicrobial and anti-tumor effects (Sharma et al., 2020).
Heterocyclic Compounds Synthesis
The role of cyclohexane-1,3-dione derivatives in the synthesis of heterocyclic compounds is also noteworthy. Research has shown that these compounds can be used as precursors for synthesizing a variety of heterocyclic structures, which have applications in developing bioactive molecules with potential anti-viral, anti-bacterial, and anti-cancer properties (Sharma et al., 2021).
Safety And Hazards
For safety measures, avoid dust formation and breathing vapours, mist or gas . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLTVHCMIYGVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351407 | |
| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)cyclohexane-1,3-dione | |
CAS RN |
1774-11-4 | |
| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



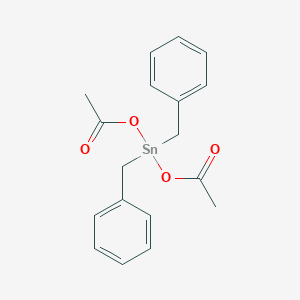

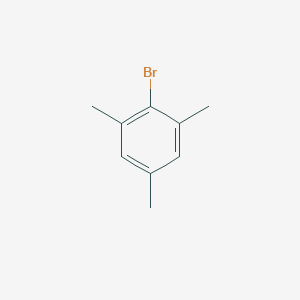
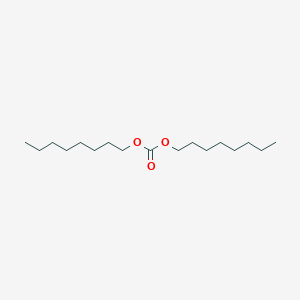
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
